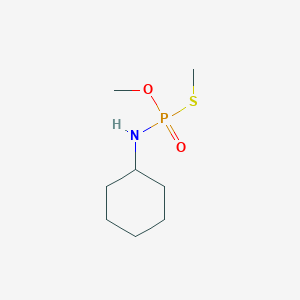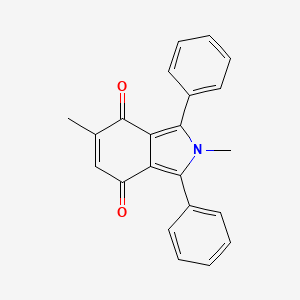
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- is a compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline with phthalic anhydride in the presence of a catalyst can yield isoindoline derivatives . Another method involves the use of deep eutectic solvents (DES) to accelerate the preparation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by disrupting cellular interactions and improving immune responses . The compound may also modulate signaling pathways involved in inflammation and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar applications in pharmaceuticals and materials science.
Isoindoline: A reduced form of isoindole with different reactivity and applications.
N-Substituted Isoindoles: These derivatives have various functional groups attached, leading to diverse chemical and biological properties.
Uniqueness
2H-Isoindole-4,7-dione, 2,5-dimethyl-1,3-diphenyl- stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions
Propiedades
Número CAS |
72726-02-4 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,3-diphenylisoindole-4,7-dione |
InChI |
InChI=1S/C22H17NO2/c1-14-13-17(24)18-19(22(14)25)21(16-11-7-4-8-12-16)23(2)20(18)15-9-5-3-6-10-15/h3-13H,1-2H3 |
Clave InChI |
LSTMFHPXDJPZOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N(C(=C2C1=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


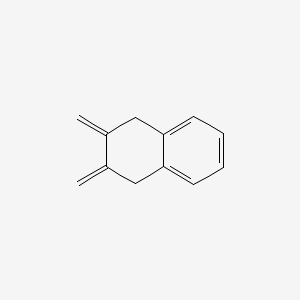
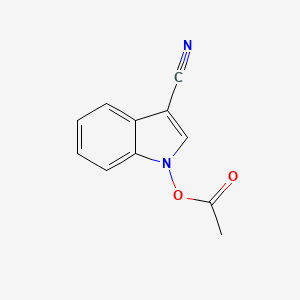
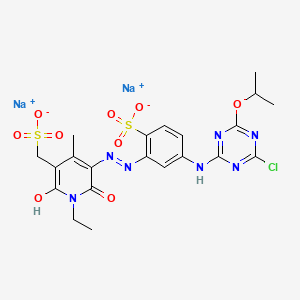
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
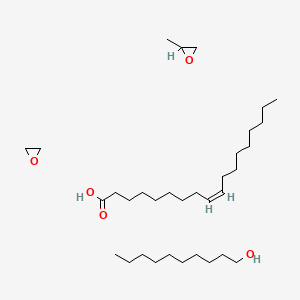
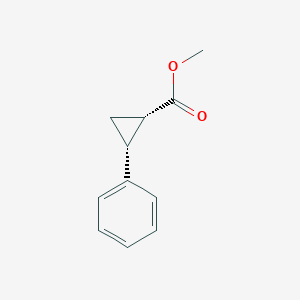
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
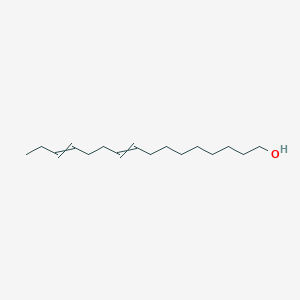
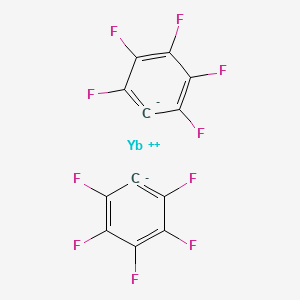
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
